molecular formula C11H12FN3 B1468031 {1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine CAS No. 1339798-67-2

{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine

Numéro de catalogue: B1468031
Numéro CAS: 1339798-67-2
Poids moléculaire: 205.23 g/mol
Clé InChI: HZURZVOIPNRERN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Product Overview {1-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine is a chemical compound featuring a pyrazole core substituted with a 2-fluorobenzyl group at the 1-position and an aminomethyl group at the 4-position. The incorporation of fluorine is a common strategy in medicinal chemistry to influence the pharmacokinetic and binding properties of a molecule. This compound serves as a versatile chemical building block for the synthesis of more complex molecules in research settings. Research Applications and Value This compound is primarily valued as a synthetic intermediate in organic and medicinal chemistry research. While specific biological data for this exact molecule may be limited, its structure aligns with scaffolds used in pharmaceutical development. Pyrazole derivatives are investigated for their potential interactions with various biological targets. For instance, structurally similar compounds containing fluorophenyl-pyrazole motifs have been explored as potential antipsychotic agents and as key components in protease inhibitors for antiviral research . The presence of the primary amine functional group makes it a suitable precursor for the formation of amides, sulfonamides, and Schiff bases, or for incorporation into larger heterocyclic systems . Handling and Safety For Research Use Only. This product is not intended for diagnostic or therapeutic use. It is not approved for human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet and adhering to all relevant laboratory safety protocols.

Propriétés

IUPAC Name

[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c12-11-4-2-1-3-10(11)8-15-7-9(5-13)6-14-15/h1-4,6-7H,5,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZURZVOIPNRERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

The compound {1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine, with the CAS number 1339798-67-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant case studies and research findings.

  • Molecular Formula: C11H12FN3
  • Molecular Weight: 205.23 g/mol
  • Structure: The compound features a pyrazole ring substituted with a 2-fluorophenyl group and a methanamine moiety.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing its potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against several cancer cell lines:

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30
A54926.00

Case Study: A study conducted by Wei et al. demonstrated that derivatives of pyrazole showed significant cytotoxicity against A549 lung cancer cells, with some compounds inducing autophagy without apoptosis at low concentrations . This mechanism suggests that this compound could be further explored for its potential in cancer therapies.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Research Findings: In a series of experiments, pyrazole derivatives exhibited significant inhibition of COX enzymes, leading to reduced inflammation markers in vitro. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have been documented, with some derivatives showing broad-spectrum activity against bacteria and fungi.

Study Results: In vitro tests indicated that certain pyrazole derivatives displayed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of the fluorophenyl group appears to enhance the antimicrobial efficacy compared to non-substituted analogs .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets involved in cell signaling pathways related to inflammation and cancer progression.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

The pyrazole ring system is known for its role in developing anticancer agents. Compounds containing pyrazole derivatives have been shown to exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have indicated that similar pyrazole compounds can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. The inhibition of FGFR signaling pathways presents a promising approach for cancer therapy, with several derivatives undergoing clinical trials for their efficacy against breast cancer and other malignancies .

1.2 Antimicrobial Properties

Research has demonstrated that pyrazole derivatives possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group in {1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine may enhance its interaction with bacterial enzymes or receptors, potentially leading to increased antibacterial efficacy . This property makes it a candidate for further development as an antibiotic agent.

1.3 Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented, with compounds like celecoxib serving as examples of non-steroidal anti-inflammatory drugs (NSAIDs) that utilize the pyrazole scaffold. The ability of this compound to modulate inflammatory pathways could be explored for therapeutic applications in conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

2.1 Herbicides

Fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The incorporation of the fluorophenyl moiety in this compound suggests potential use as a herbicide. Research into similar compounds has shown that they can effectively inhibit plant growth by targeting specific biochemical pathways within the plants .

2.2 Pest Control

The unique properties of pyrazole-based compounds have also led to investigations into their use as pesticides. Their ability to disrupt critical biological processes in pests could provide a means of controlling agricultural pests while minimizing environmental impact .

Materials Science

3.1 Synthesis of Functional Materials

The versatility of pyrazole derivatives allows them to be used as building blocks in the synthesis of advanced materials, including polymers and nanomaterials. The incorporation of this compound into polymer matrices could enhance properties such as thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Summary Table of Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryAnticancer agents, antimicrobial agents, anti-inflammatory drugsTargeting specific diseases with fewer side effects
AgricultureHerbicides, pesticidesEffective pest control with reduced environmental impact
Materials ScienceSynthesis of functional materialsEnhanced material properties for industrial applications

Comparaison Avec Des Composés Similaires

Structural Analogues with Pyrazole Cores

Compound 4 () :
  • Structure: 1-[3-(2-Fluorophenyl)-1-methyl-pyrazol-4-yl]-N-(6-quinolylmethyl)methanamine
  • Key Differences: A methyl group replaces the benzyl at the pyrazole 1-position. The methanamine is substituted with a quinolylmethyl group (vs. a free amine in the target compound).
  • Implications: The quinolyl group increases steric bulk and aromaticity, likely altering solubility and target affinity compared to the simpler benzyl group in the target .
13au, 13av, 13aw, 13ax () :
  • Structures : Piperidine derivatives with pyrazole-based substituents.
    • 13au : (5-Methyl-1H-pyrazol-3-yl)methanamine substituent.
    • 13av : (1-Methyl-1H-pyrazol-3-yl)methanamine.
    • 13ax : (1H-Pyrazol-4-yl)methanamine.
  • Key Differences :
    • Substitution at pyrazole 3- or 5-positions vs. 4-position in the target.
    • Presence of a piperidine-carboxylate backbone introduces conformational rigidity.
  • Implications : Positional isomerism (3- vs. 4-pyrazole substitution) and backbone modifications significantly affect binding to G protein-coupled receptor kinases .
N-Methyl-1-(4-(methylsulfonyl)phenyl)methanamine () :
  • Structure : Features a methylsulfonylphenyl group instead of 2-fluorophenyl.
  • Implications : The electron-withdrawing sulfonyl group enhances polarity, reducing membrane permeability compared to the lipophilic 2-fluorophenyl group in the target .

Fluorinated Analogues

AMGbis010 () :
  • Structure : N-(2-Fluorobenzyl)-1-methyl-1H-imidazole-2-carboxamide.
  • Key Differences :
    • Replaces pyrazole with an imidazole core .
    • The 2-fluorobenzyl group is retained but linked to a carboxamide.
  • Implications : Imidazole’s higher basicity (pKa ~7) compared to pyrazole (pKa ~2.5) may alter pH-dependent solubility and κ-opioid receptor interactions .
1-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine () :
  • Structure : Contains a difluoroethyl group at the pyrazole 1-position and a dimethylpyrazolylmethyl substituent on the methanamine.
  • Implications : The difluoroethyl group increases metabolic stability, while the dimethylpyrazole may enhance selectivity for specific targets (e.g., kinases) .

Methanamine Derivatives

1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine () :
  • Structure : Substitutes 2-fluorophenyl with 3-methoxyphenyl and adds an N-methyl group.
[3-(2-Fluorophenyl)-1H-pyrazol-4-yl]methanamine () :
  • Structure : Structural isomer of the target, with the 2-fluorophenyl group at the pyrazole 3-position instead of the 1-position.
  • Implications : Altered substitution pattern may disrupt π-π stacking interactions in receptor binding .

Méthodes De Préparation

Formation of the Pyrazole Core

  • Starting Materials: The synthesis often begins with 3-benzoylpropionic acid derivatives or acetophenones that are functionalized to introduce the necessary aryl substituents, including fluorinated phenyl groups.

  • 1,3-Diketone Intermediate Synthesis: These intermediates are prepared by reacting benzoylpropionic acid derivatives with acid chlorides or carboxylic acids activated by carbonyldiimidazole (CDI). This step is crucial for establishing the 1,3-diketone system required for pyrazole ring formation.

  • Cyclization with Hydrazine: The 1,3-diketones are then treated with hydrazine monohydrate to form the pyrazole ring. This reaction is typically performed under reflux or microwave irradiation to enhance yield and reduce reaction time. The method reported by Heller et al. is a commonly referenced protocol for this transformation.

Introduction of the 2-Fluorobenzyl Group

  • N-Alkylation: The pyrazole nitrogen (N1) is alkylated using sodium hydride as a base and 2-fluorobenzyl halides (e.g., 2-fluorobenzyl bromide) as alkylating agents. This step selectively introduces the 2-fluorobenzyl substituent at the N1 position of the pyrazole ring under mild conditions, typically at room temperature.

Functionalization to Methanamine

  • Methanamine Group Introduction: The methanamine moiety attached at the 4-position of the pyrazole ring can be introduced through reductive amination or by converting a suitable precursor (e.g., aldehyde or nitrile at the 4-position) into the amine group. Specific methods depend on the availability of intermediates but often involve catalytic hydrogenation or nucleophilic substitution reactions.

Detailed Reaction Conditions and Characterization

Step Reagents/Conditions Notes Yield Range
1. 1,3-Diketone formation Acid chlorides/carboxylic acids + CDI, solvents Activation with CDI facilitates coupling; solvents like dichloromethane commonly used Moderate to high
2. Pyrazole ring formation Hydrazine monohydrate, reflux or microwave heating One-pot cyclization; microwave irradiation enhances reaction rate High (70-90%)
3. N1-Alkylation Sodium hydride, 2-fluorobenzyl bromide, RT Selective N-alkylation at pyrazole nitrogen; room temperature preferred High (80-95%)
4. Methanamine introduction Reductive amination or nucleophilic substitution Conditions vary; catalytic hydrogenation or amine substitution methods Variable

Research Findings and Analytical Data

  • Spectroscopic Confirmation: The synthesized compounds are characterized by IR, $$^{1}H$$-NMR, $$^{13}C$$-NMR, LC-MS, and GC-MS to confirm the structure and purity. For example, fluorine substitution is confirmed by characteristic $$^{19}F$$-NMR signals and shifts in aromatic proton resonances.

  • Yield and Purity: Recovery of pyrazole derivatives with fluorinated substituents typically ranges from 80% to near quantitative yields (95-100%) depending on reaction optimization and purification methods.

  • Computational Studies: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level have been employed to predict molecular geometries, reactivity, and electronic properties of fluorinated pyrazole derivatives, supporting the experimental synthesis and providing insight into stability and bioactivity.

Summary Table of Key Preparation Methods

Preparation Aspect Methodology/Details Reference/Source
Pyrazole ring synthesis Cyclization of 1,3-diketones with hydrazine
Introduction of 2-fluorobenzyl group N-alkylation with 2-fluorobenzyl halides using NaH
Methanamine group attachment Reductive amination or substitution reactions Inferred from general amine syntheses
Characterization techniques IR, NMR ($$^{1}H$$, $$^{13}C$$, $$^{19}F$$), LC-MS, GC-MS
Computational validation DFT calculations for structure and reactivity

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for {1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine?

  • Answer : The synthesis typically involves multi-step organic reactions, including alkylation of a pyrazole precursor with a 2-fluorobenzyl halide. Key steps include:

  • Step 1 : Formation of the pyrazole ring via cyclization reactions.
  • Step 2 : Introduction of the 2-fluorobenzyl group under catalytic conditions (e.g., palladium catalysts).
  • Step 3 : Purification using column chromatography or recrystallization.
    Reaction parameters (solvent, temperature, catalyst loading) must be optimized to achieve yields >70% .

Q. How is the structural integrity of this compound validated in academic research?

  • Answer : Researchers use:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity (e.g., 1H^1H, 13C^{13}C, 19F^{19}F-NMR).
  • X-ray Crystallography : Employing software like SHELX for single-crystal structure determination .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification .

Q. What preliminary biological assays are recommended for assessing its activity?

  • Answer : Initial screening includes:

  • Cytotoxicity Assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values.
  • Enzyme Inhibition Studies : Kinase or protease inhibition assays using fluorescence-based readouts.
  • Binding Affinity Tests : Surface Plasmon Resonance (SPR) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Answer : Strategies include:

  • Design of Experiments (DOE) : Systematic variation of solvent polarity (e.g., DCM vs. ethanol), temperature (25–80°C), and catalyst loading (e.g., 5–20 mol% Pd/C).
  • Continuous Flow Reactors : Enhance scalability and reduce side reactions .
  • In-line Analytics : Use HPLC or FTIR for real-time reaction monitoring .

Q. What computational approaches predict target interactions and selectivity?

  • Answer : Advanced methods include:

  • Molecular Docking : Tools like AutoDock Vina to model binding poses with enzymes (e.g., kinases).
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over time.
  • QSAR Modeling : Correlate structural features (e.g., fluorine substitution) with bioactivity .

Q. How can discrepancies in reported bioactivity data be resolved?

  • Answer : A systematic approach involves:

  • Purity Validation : HPLC (>95% purity) to rule out impurities.
  • Assay Standardization : Replicate studies under controlled conditions (pH, temperature).
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., fluorophenyl vs. difluoromethyl derivatives) to identify critical substituents .

Methodological Notes

  • Contradiction Analysis : When bioactivity data conflicts, cross-validate using orthogonal assays (e.g., SPR vs. ITC) and ensure compound stability under assay conditions .
  • Advanced Characterization : For enantiomeric purity, use chiral HPLC or X-ray crystallography with SHELXL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine
Reactant of Route 2
{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.